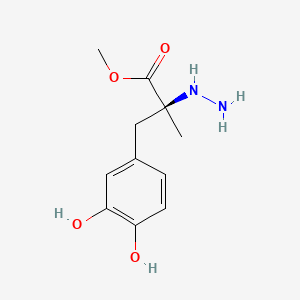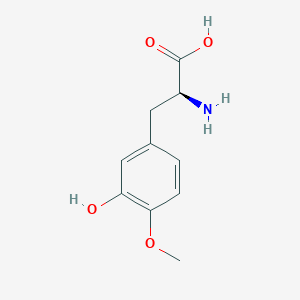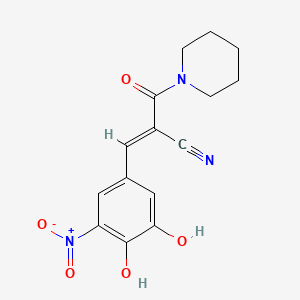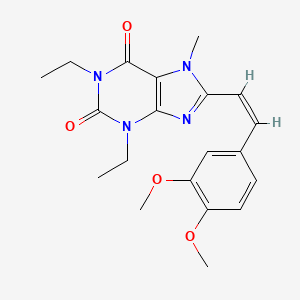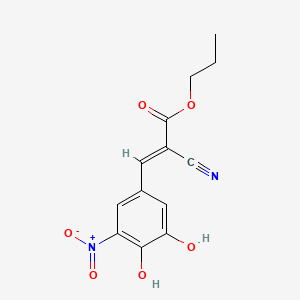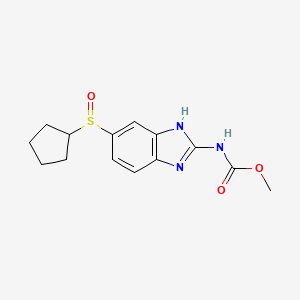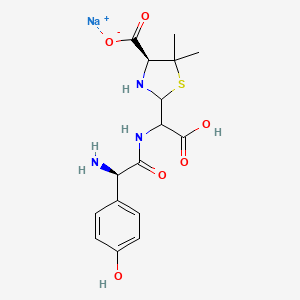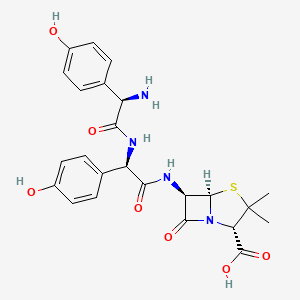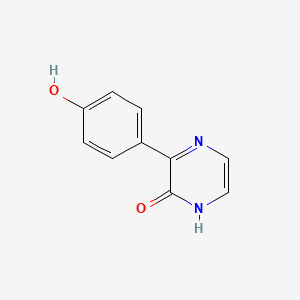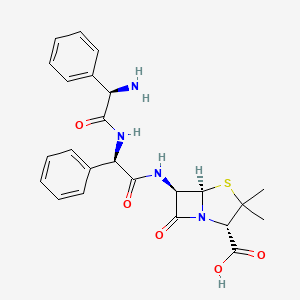
Cefazedone Impurity 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefazedone Impurity 10 is a byproduct of the synthesis of cefazedone, a third-generation cephalosporin antibiotic. This impurity can affect the quality and safety of the final product, making it essential to understand its properties, synthesis, and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cefazedone Impurity 10 involves the synthesis of cefazedone, during which various impurities, including Impurity 10, are formed. The specific synthetic routes and reaction conditions for this compound are not widely documented. the general process involves the use of cephalosporin intermediates and specific reagents under controlled conditions to ensure the formation of the desired impurity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of cefazedone, followed by isolation and purification of the impurity. This process requires stringent quality control measures to ensure the impurity’s consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Cefazedone Impurity 10 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the impurity .
Scientific Research Applications
Cefazedone Impurity 10 has several scientific research applications, including:
Pharmaceutical Research: It is used in the development of analytical methods, quality control, and stability studies for cefazedone.
Chemistry: It serves as a reference standard for the identification and quantification of impurities in cefazedone formulations.
Biology and Medicine: It is used to study the biological effects and potential toxicity of impurities in pharmaceutical products.
Industry: It is employed in the production and quality assurance of cefazedone and related antibiotics
Mechanism of Action
The specific mechanism of action of Cefazedone Impurity 10 is not well-documented. as an impurity, it may interact with biological systems in ways that differ from the parent compound, cefazedone. The molecular targets and pathways involved in its action are likely related to its chemical structure and functional groups .
Comparison with Similar Compounds
Cefazedone Impurity 10 can be compared with other impurities of cefazedone, such as:
- Cefazedone Impurity 1
- Cefazedone Impurity 14
- Cefazedone Impurity 16
- Cefazedone Impurity 17
- Cefazedone Impurity 19
- Cefazedone Impurity 20
Each of these impurities has unique properties and potential effects on the quality and safety of cefazedone. This compound is unique in its specific formation pathway and potential impact on the final product .
Properties
CAS No. |
18884-65-6 |
|---|---|
Molecular Formula |
C10H12N2O5S |
Molecular Weight |
272.28 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-amino-8-oxo-, [6R-(6α,7β)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



